molecular formula C20H40ClNO B15160966 N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride CAS No. 666861-60-5

N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride

Cat. No.: B15160966
CAS No.: 666861-60-5
M. Wt: 346.0 g/mol
InChI Key: HTDXNDJTKGQYMZ-UHFFFAOYSA-M
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Description

N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners. This particular compound features a long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium head, making it an effective surfactant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react N,N-dimethyldodecylamine with 4-oxohex-5-en-1-yl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium oxide, while reduction could produce N,N-Dimethyl-N-(4-hydroxyhex-5-en-1-yl)dodecan-1-aminium chloride.

Scientific Research Applications

N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture and molecular biology experiments as a disinfectant and antimicrobial agent.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the formulation of cleaning agents, fabric softeners, and personal care products.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride primarily involves its interaction with cell membranes. The compound’s hydrophobic dodecyl chain inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This makes it effective as an antimicrobial agent. Additionally, the quaternary ammonium group can interact with negatively charged components of microbial cell walls, further enhancing its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)octan-1-aminium chloride
  • N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)hexan-1-aminium chloride
  • N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)butan-1-aminium chloride

Uniqueness

N,N-Dimethyl-N-(4-oxohex-5-en-1-yl)dodecan-1-aminium chloride stands out due to its longer hydrophobic chain, which enhances its surfactant properties and antimicrobial efficacy. The presence of the 4-oxohex-5-en-1-yl group also provides unique chemical reactivity, making it suitable for specialized applications in research and industry.

Properties

CAS No.

666861-60-5

Molecular Formula

C20H40ClNO

Molecular Weight

346.0 g/mol

IUPAC Name

dodecyl-dimethyl-(4-oxohex-5-enyl)azanium;chloride

InChI

InChI=1S/C20H40NO.ClH/c1-5-7-8-9-10-11-12-13-14-15-18-21(3,4)19-16-17-20(22)6-2;/h6H,2,5,7-19H2,1,3-4H3;1H/q+1;/p-1

InChI Key

HTDXNDJTKGQYMZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCC(=O)C=C.[Cl-]

Origin of Product

United States

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